molecular formula C17H23FN4O B4739155 1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No.: B4739155
M. Wt: 318.4 g/mol
InChI Key: GZIVRJXLVBTRSA-UHFFFAOYSA-N
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Description

1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzyl group and a butyl group

Preparation Methods

The synthesis of 1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group and the butyl group. Common reagents used in these reactions include hydrazine, fluorobenzyl bromide, and butyl isocyanate. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Chemical Reactions Analysis

1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the urea linkage, forming corresponding amines and carboxylic acids.

Scientific Research Applications

1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-butan-2-yl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butan-2-yl-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-5-11(2)19-17(23)20-16-12(3)21-22(13(16)4)10-14-8-6-7-9-15(14)18/h6-9,11H,5,10H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVRJXLVBTRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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